Home > Products > Screening Compounds P124815 > 3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one - 2034422-84-7

3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Catalog Number: EVT-2964557
CAS Number: 2034422-84-7
Molecular Formula: C22H20N4O2
Molecular Weight: 372.428
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C22H20N4O2C_{22}H_{20}N_{4}O_{2}, and it has a molecular weight of approximately 372.428 g/mol. This compound is characterized by its unique structure, which incorporates both indole and quinazoline moieties, making it a subject of interest for various biological evaluations and synthetic applications.

Source and Classification

The compound is classified under quinazolinone derivatives, which are known for their diverse biological activities. It can be sourced from chemical suppliers that specialize in research-grade compounds, such as BenchChem, which provides detailed specifications regarding its purity and availability for research purposes. The compound's IUPAC name is 3-[1-(1H-indole-3-carbonyl)piperidin-3-yl]quinazolin-4-one, indicating its structural complexity and the presence of multiple functional groups.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step processes that integrate various organic reactions. A common method includes the condensation of piperidine derivatives with indole-based carbonyl compounds followed by cyclization to form the quinazolinone structure.

  1. Starting Materials: The synthesis often begins with piperidin-3-one and 1H-indole-3-carboxaldehyde as key precursors.
  2. Reaction Conditions: The reaction may be catalyzed by acids such as p-toluenesulfonic acid in solvents like acetonitrile under reflux conditions to enhance yield .
  3. Purification: The final product is typically purified through column chromatography, using silica gel as the stationary phase to separate unreacted materials and by-products.

This synthesis pathway allows for the effective formation of the desired compound while minimizing side reactions that could lead to lower yields or unwanted products .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one can be explored through various reaction pathways:

  1. Electrophilic Substitution: The indole nitrogen can engage in electrophilic aromatic substitution reactions, potentially leading to further functionalization.
  2. Nucleophilic Attacks: The carbonyl group in the indole moiety is susceptible to nucleophilic attack, which can be utilized for further derivatization.
  3. Cyclization Reactions: The quinazolinone structure allows for cyclization reactions that can yield new derivatives with enhanced biological activity.

These reactions highlight the versatility of the compound in synthetic organic chemistry .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one often involves interaction with specific biological targets:

  1. Inhibition of Enzymatic Activity: Many quinazolinone derivatives act as inhibitors for various enzymes implicated in cancer pathways.
  2. Receptor Modulation: The compound may also interact with receptors involved in neurotransmission or inflammation, leading to therapeutic effects.
  3. Cell Cycle Arrest: Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways .

Data from biological evaluations indicate that such compounds exhibit promising anti-cancer properties alongside other pharmacological activities .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as DMSO (dimethyl sulfoxide) but may have limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Spectroscopic data (NMR, IR) can provide further insights into its structural characteristics and purity assessments .

Applications

Scientific Uses

The applications of 3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one span several fields:

  1. Pharmaceutical Research: Used extensively in drug discovery programs targeting cancer treatment due to its potential inhibitory effects on tumor growth.
  2. Biological Studies: Investigated for its role in modulating various biological pathways related to inflammation and neuroprotection.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds with varied biological activities.
Introduction to Quinazolin-4(3H)-one Derivatives in Medicinal Chemistry

Historical Evolution of Quinazolinone-Based Therapeutics

Quinazolin-4(3H)-one derivatives represent a privileged scaffold in medicinal chemistry, with documented therapeutic applications spanning over a century. The foundational synthesis of quinazoline derivatives dates to 1869, when Griess prepared 2-cyano-3,4-dihydro-4-oxoquinazoline, marking the inception of this chemical class [5] [10]. Significant interest emerged in the 1950s following the isolation of the antimalarial quinazolinone alkaloid febrifugine from the Chinese herb Dichroa febrifuga, demonstrating the scaffold's biological relevance [5] [10]. This discovery catalyzed extensive synthetic campaigns, leading to over 300,000 quinazoline-substructure compounds documented in scientific databases, with approximately 40,000 exhibiting confirmed biological activities [5]. Clinically, the quinazolinone core features in FDA-approved drugs such as the sedative-hypnotic methaqualone (1951) and the EGFR tyrosine kinase inhibitor gefitinib (2003) for non-small cell lung cancer (NSCLC) [6] [10]. The structural evolution has progressed from simple bicyclic systems to complex hybrids, enabling tailored interactions with diverse biological targets, particularly in oncology and antimicrobial therapy [5] [10].

Table 1: Historical Milestones in Quinazolinone Therapeutic Development

YearMilestoneSignificance
1869Synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline by GriessFirst documented quinazoline derivative
1903Oxidation of 3,4-dihydroquinazoline to quinazolineEstablished robust synthetic pathway
1951Introduction of methaqualoneFirst marketed quinazolinone drug (sedative-hypnotic)
1950sIsolation of febrifugine from Dichroa febrifugaValidated antimalarial potential of natural quinazolinones
2003FDA approval of gefitinib for NSCLCQuinazoline-based targeted cancer therapy
2010sHybridization strategies (e.g., quinazoline-indole/piperidine conjugates)Enabled multi-targeted therapies for complex diseases

Structural Significance of Indole-Piperidine-Quinazolinone Hybrids

The integration of indole, piperidine, and quinazolinone moieties creates structurally sophisticated hybrids with enhanced pharmacological profiles. The quinazolin-4(3H)-one core provides a planar, hydrogen-bond-accepting platform capable of π-π stacking interactions with biological targets, crucial for enzyme inhibition [6] [8]. Introduction of the piperidine ring at the N3 position (as in 3-(piperidin-3-yl)quinazolin-4(3H)-one derivatives) introduces stereochemical diversity and conformational flexibility, facilitating optimal positioning within binding pockets [1] [8]. Critically, appending the 1H-indole-3-carbonyl group to the piperidine nitrogen generates the hybrid 3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one. This modification incorporates:

  • Hydrophobic character: The indole ring engages in hydrophobic interactions and cation-π stacking.
  • H-bond donor/acceptor capacity: The indole N-H and carbonyl groups form critical hydrogen bonds.
  • Stereoelectronic modulation: The amide linker enhances rigidity and influences electronic distribution [8] [10].

This architectural synergy enables dual-target engagement. Molecular modeling of analogous hybrids reveals the quinazolinone moiety intercalating or binding enzyme catalytic sites, while the indole-piperidine unit occupies adjacent hydrophobic regions, as demonstrated in PI3Kα and PARP1 inhibitors [4] [8].

Table 2: Key Structural Components and Their Pharmacological Roles

Structural ComponentKey Pharmacological ContributionsExample Interactions
Quinazolin-4(3H)-one corePlanar geometry for DNA intercalation or enzyme active-site binding; H-bond acceptor at C4 carbonylπ-π stacking with Trp286 (AChE); H-bonds with Phe295
Piperidine ringConformational flexibility; Tertiary nitrogen for salt bridge formation; Chiral center for selectivityProtonation at physiological pH; hydrophobic enclosure
1H-Indole-3-carbonyl groupHydrophobic cavity penetration; Cation-π interactions; Additional H-bonding via N-H and carbonylStacking with tyrosine/phenylalanine residues; H-bond donation
Amide linkerStructural rigidity; Defined orientation of indole relative to piperidine-quinazolinone axisStabilizes bioactive conformation; Modulates electron density

Rationale for Dual-Target Drug Design in Oncology and Infectious Diseases

The structural complexity of 3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one positions it ideally for dual-target inhibition—a strategy addressing therapeutic resistance and disease complexity. In oncology, simultaneous inhibition of interconnected pathways (e.g., PI3K/Akt/mTOR and PARP/BET proteins) demonstrates synergistic effects. Quinazolinone-indole-piperidine hybrids can co-target:

  • Kinase and Epigenetic Regulators: PI3Kα (critical for cell survival) and BRD4 (bromodomain-containing protein 4, regulating oncogene transcription) [4] [8].
  • DNA Repair and Transcriptional Machinery: PARP1 (involved in DNA damage repair) and BRD4, exploiting synthetic lethality in BRCA-deficient cancers [4] [7].

For infectious diseases, dual-targeting counters resistance mechanisms in pathogens. Hybrids simultaneously inhibit Leishmania enzymes like pteridine reductase (PTR1) and cysteine synthase (LmCS), crippling folate metabolism and redox homeostasis [9]. The indole-quinazolinone framework shows inherent affinity for parasitic targets, as evidenced by sesquiterpene-quinazolinone hybrids inhibiting multiple Leishmania donovani enzymes (PTR1, TryS, NMT) with IC₅₀ values <10 μM [9]. This multi-target approach reduces resistance development by requiring concurrent mutations across unrelated targets, a significant advantage over single-target agents [7] [9].

Table 3: Dual-Target Strategies Enabled by Quinazolinone Hybrids

Therapeutic AreaTarget PairBiological RationaleHybrid Design Approach
Oncology (e.g., Breast Cancer)PI3Kα + mTORBlocks vertical signaling in PI3K/Akt/mTOR pathway; Prevents compensatory activationQuinazolinone targets PI3Kα ATP site; Indole derivative modulates mTOR
Oncology (TNBC)PARP1 + BRD4Induces synthetic lethality in BRCA-mut cells; Suppresses transcriptional recoveryQuinazolinone mimics nicotinamide (PARP1); Piperidine-indole engages BRD4 acetyl-lysine pocket
Infectious Disease (Leishmaniasis)PTR1 + TrySDisrupts folate metabolism and trypanothione biosynthesis; Synergistic parasite killingCore quinazolinone inhibits PTR1; Indole moiety interferes with TryS substrate binding
Neurodegeneration (Alzheimer's)AChE + BACE-1Increases acetylcholine; Reduces Aβ plaque formationQuinazolinone binds AChE catalytic site; Indole derivatives perturb BACE-1 aspartyl dyad

The structural versatility of the quinazolinone core allows pharmacophoric elements to be tuned for specific target pairs. For instance, electron-donating groups at C6/C7 enhance DNA intercalation for topoisomerase inhibition, while hydrophobic 2-aryl substitutions improve kinase binding [6] [10]. Molecular hybridization merges these features with indole's privileged status in antimicrobials (e.g., sunitinib's kinase inhibition) into single-entity multi-target agents [3] [8]. This rational design paradigm addresses polypharmacy limitations—simplifying pharmacokinetics, reducing drug-drug interactions, and improving patient compliance [7] [9].

Properties

CAS Number

2034422-84-7

Product Name

3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

IUPAC Name

3-[1-(1H-indole-3-carbonyl)piperidin-3-yl]quinazolin-4-one

Molecular Formula

C22H20N4O2

Molecular Weight

372.428

InChI

InChI=1S/C22H20N4O2/c27-21(18-12-23-19-9-3-1-7-16(18)19)25-11-5-6-15(13-25)26-14-24-20-10-4-2-8-17(20)22(26)28/h1-4,7-10,12,14-15,23H,5-6,11,13H2

InChI Key

IZFVBGCTZHNBLB-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)C2=CNC3=CC=CC=C32)N4C=NC5=CC=CC=C5C4=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.